molecular formula C10H9FN2O B8228399 7-Fluoro-5-methoxyquinolin-3-amine

7-Fluoro-5-methoxyquinolin-3-amine

Cat. No.: B8228399
M. Wt: 192.19 g/mol
InChI Key: FLLSVLZBDRXFFK-UHFFFAOYSA-N
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Description

7-Fluoro-5-methoxyquinolin-3-amine is a fluorinated quinoline derivative characterized by a fluorine atom at position 7, a methoxy group at position 5, and an amine group at position 3 of the quinoline scaffold. The molecular formula is C₁₀H₉FN₂O, with a molecular weight of 192.19 g/mol. The amine group at position 3 may enhance solubility or serve as a site for further functionalization .

Properties

IUPAC Name

7-fluoro-5-methoxyquinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-14-10-3-6(11)2-9-8(10)4-7(12)5-13-9/h2-5H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLSVLZBDRXFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=C(C=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-5-methoxyquinolin-3-amine typically involves the nucleophilic substitution of a fluorine atom on a quinoline ring. One common method includes the reaction of 5,7-difluoroquinoline with sodium methoxide in liquid ammonia at low temperatures (218–240 K), resulting in a mixture of 5-methoxy-7-fluoroquinoline and 5-fluoro-7-methoxyquinoline .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-5-methoxyquinolin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

While the search results do not offer comprehensive data tables or case studies specifically on "7-Fluoro-5-methoxyquinolin-3-amine," they do provide some information regarding its properties, potential applications, and related compounds.

Properties and potential biological activity:

  • This compound is a chemical compound that belongs to the class of quinoline derivatives.
  • The presence of a fluoro group at the 7-position, a methoxy group at the 5-position, and an amino group at the 3-position may contribute to its potential biological activity and utility in various chemical applications.
  • Compounds with similar structures have shown significant pharmacological properties.

Potential applications:

While the search results do not explicitly detail the applications of this compound, they do highlight the potential applications of structurally similar compounds and related research areas:

  • ** изучения взаимодействия:** Interaction studies involving 8-Fluoro-7-methoxyquinolin-3-amine (a similar compound) have focused on its binding affinity with biological targets like proteins and enzymes. Techniques such as molecular docking and spectroscopy are employed to evaluate these interactions.
  • ** сходные соединения:**
    • 7-Methoxyquinoline has demonstrated antimicrobial activity.
    • 8-Hydroxyquinoline has exhibited anticancer properties.
    • 6-Fluoroquinoline has been potent against certain bacterial strains.
  • PET Imaging: A related compound, 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP), is a novel trisubstituted K+ channel blocker with potential application in PET imaging .

Mechanism of Action

The mechanism of action of 7-Fluoro-5-methoxyquinolin-3-amine is not fully elucidated, but it is believed to involve interactions with bacterial enzymes such as DNA gyrase and topoisomerase IV. These interactions stabilize a covalent enzyme-DNA complex, leading to the cleavage of DNA strands and subsequent bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-Fluoro-5-methoxyquinolin-3-amine with structurally related compounds, focusing on molecular properties, substituent positions, and functional group impacts:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups Melting Point (°C) Notes
This compound C₁₀H₉FN₂O 192.19 7-F, 5-OCH₃, 3-NH₂ Fluoro, methoxy, amine Not reported Enhanced electronic modulation; potential for CNS or antimicrobial activity
5-Fluoroquinolin-3-amine (CAS 1028302-82-0) C₉H₇FN₂ 162.16 5-F, 3-NH₂ Fluoro, amine Not reported Simpler structure; lacks methoxy, possibly lower lipophilicity
6-Fluoroquinolin-8-amine (CAS 343-54-4) C₉H₇FN₂ 162.16 6-F, 8-NH₂ Fluoro, amine Not reported Altered fluorine/amine positions may affect target binding
NQ1 (Nitroquinoline derivative) C₂₅H₁₉N₃O₄ 425.14 3-NO₂, 6-OCH₂Ph, 7-OCH₃, 4-NH-Ar Nitro, benzyloxy, methoxy, ethynylphenyl 222 Nitro group increases reactivity; designed for kinase inhibition
NQ3 (Hydroxylated derivative of NQ1) C₁₈H₁₃N₃O₄ 335.09 3-NO₂, 7-OCH₃, 6-OH, 4-NH-Ar Nitro, methoxy, hydroxyl 156 Hydroxyl improves polarity; lower melting point than NQ1
3-Fluoro-4-methoxyaniline (CAS 366-99-4) C₇H₈FNO 141.14 3-F, 4-OCH₃, 1-NH₂ Fluoro, methoxy, amine 81–84 Simpler aniline derivative; lower molecular weight

Key Structural and Functional Insights

Substituent Position Effects: Fluorine: In this compound, the fluorine at position 7 likely enhances metabolic stability and modulates electron density. Methoxy Group: The methoxy group at position 5 in the target compound may improve solubility compared to nitroquinoline derivatives (e.g., NQ1), which have bulkier benzyloxy groups.

Pharmacological Implications: Nitroquinolines (NQ1–NQ6): These compounds exhibit higher molecular weights (425–480 g/mol) due to nitro and benzyloxy groups, which may limit blood-brain barrier penetration compared to the target compound. Amine vs. Nitro Groups: The amine in this compound offers a site for protonation or hydrogen bonding, contrasting with the electron-withdrawing nitro groups in NQ1–NQ6, which are often associated with cytotoxicity.

Physical Properties: The hydroxyl group in NQ3 reduces its melting point (156°C) compared to NQ1 (222°C), highlighting how polar substituents influence crystallinity. 3-Fluoro-4-methoxyaniline’s lower melting point (81–84°C) reflects its simpler structure and lack of aromatic quinoline rigidity.

Biological Activity

7-Fluoro-5-methoxyquinolin-3-amine is a fluorinated quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a fluorine atom and a methoxy group on the quinoline ring, which significantly influence its biological properties. The presence of these substituents enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and cell division. The compound stabilizes the enzyme-DNA complex, leading to DNA strand cleavage and subsequent bacterial cell death .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, yielding minimal inhibitory concentrations (MICs) that indicate potent antibacterial activity.

Pathogen MIC (µg/mL)
Staphylococcus aureus1.0
Escherichia coli2.0
Pseudomonas aeruginosa4.0
Streptococcus pyogenes2.5

These results suggest that the compound could serve as a potential therapeutic agent in treating bacterial infections .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. The specific mechanisms involve the modulation of signaling pathways associated with cell survival and proliferation.

Comparative Analysis with Similar Compounds

When compared to other fluorinated quinolines such as ciprofloxacin and levofloxacin, this compound exhibits unique biological activities due to its specific substitution pattern. This uniqueness can lead to enhanced efficacy against resistant bacterial strains.

Compound Target Enzyme Activity
This compoundDNA gyrase, Topoisomerase IVHigh
CiprofloxacinDNA gyraseModerate
LevofloxacinTopoisomerase IVModerate

The enhanced activity of this compound suggests it may be more effective against certain resistant strains .

Case Studies

  • In Vivo Efficacy Against MRSA : In a mouse model infected with Methicillin-resistant Staphylococcus aureus (MRSA), administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls, indicating its potential for treating resistant infections .
  • Anticancer Effects on HeLa Cells : A study assessing the effects on HeLa cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity at low concentrations.

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